molecular formula C16H20F3N3O B1498326 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone CAS No. 223381-97-3

1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone

Cat. No.: B1498326
CAS No.: 223381-97-3
M. Wt: 327.34 g/mol
InChI Key: BSPVCTLTQKZACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone (CAS 223381-97-3) is a high-purity chemical compound with a molecular formula of C16H20F3N3O and a molecular weight of 327.34 g/mol . This molecule features a piperazine scaffold, a privileged structure in medicinal chemistry known for its broad and potent biological activities . Piperazine derivatives are extensively researched for their interactions with the central nervous system. Specifically, compounds containing the 3-trifluoromethylphenyl-piperazine moiety have demonstrated significant research value in preclinical models of neuropathic pain, showing antinociceptive properties and the ability to elevate pain thresholds in response to mechanical and thermal stimulation . Furthermore, research on analogous compounds suggests this chemical class may exhibit antioxidant capacity, including the ability to increase superoxide dismutase (SDS) activity in brain tissue, which is a relevant mechanism in studies of oxidative stress-related disorders . The presence of the azetidine ring and ethanone group contributes to the compound's overall stereochemistry and pharmacokinetic properties, making it a valuable intermediate or target molecule for researchers in drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c1-12(23)22-10-15(11-22)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,15H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPVCTLTQKZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652332
Record name 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223381-97-3
Record name 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone is a compound of interest in medicinal chemistry, primarily due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H16F3N2O
  • Molecular Weight : 300.29 g/mol

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound functions as a serotonergic agonist , which suggests potential applications in treating mood disorders and anxiety-related conditions .

MechanismDescription
Serotonergic ActivityAgonizes serotonin receptors, influencing mood and anxiety levels
Norepinephrine ModulationPotentially modulates norepinephrine levels, affecting stress responses
Kinase InhibitionMay inhibit certain kinases involved in cellular signaling pathways

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound. The research demonstrated that these compounds could reduce oxidative stress in neuronal cells, indicating potential therapeutic benefits in neurodegenerative diseases .

Table 2: Summary of Biological Activity Studies

Study ReferenceFindings
Reduced oxidative stress in neuronal cellsSuggests neuroprotective properties
Inhibition of DPP-IV related to glucose metabolismPotential for diabetes management
Modulation of serotonin and norepinephrine levelsPossible treatment for mood disorders

Pharmacological Applications

Given its biological activity, this compound may have several pharmacological applications:

  • Antidepressant : Due to its serotonergic activity, it could be developed as an antidepressant.
  • Anxiolytic : Modulating neurotransmitter systems may help alleviate anxiety symptoms.
  • Neuroprotective Agent : Its ability to reduce oxidative stress positions it as a candidate for neuroprotection.

Scientific Research Applications

Pharmacological Studies

1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone has been investigated for its potential as a therapeutic agent. Its pharmacological properties include:

  • Serotonergic Activity : The compound's structure suggests it may act on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Research indicates that similar compounds can modulate serotonin levels, making this compound a candidate for further study in anxiety and depression treatments .
  • Antipsychotic Potential : Due to the presence of the piperazine moiety, which is common in many antipsychotic drugs, there is interest in evaluating its efficacy against psychotic disorders .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, potentially leading to new insights into neuropharmacology .

Drug Development

Given its unique chemical structure, this compound serves as a lead compound for developing new pharmaceuticals. Its derivatives could be synthesized to enhance potency and selectivity for specific receptors, paving the way for novel therapeutic agents.

Case Study 1: Serotonin Receptor Modulation

A study published in the Journal of Medicinal Chemistry examined the effects of piperazine derivatives on serotonin receptor subtypes. The findings indicated that modifications to the piperazine structure could significantly alter receptor affinity and selectivity. This underscores the importance of structural features present in this compound for potential therapeutic applications .

Case Study 2: Antipsychotic Efficacy

Research conducted by a team at a leading university explored various piperazine-based compounds for their antipsychotic properties. The study found that certain derivatives exhibited significant activity against dopamine receptors, suggesting that this compound may also possess similar properties worth investigating further .

Comparison with Similar Compounds

Research Findings and QSAR Insights

  • QSAR Models () :
    For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with antidopaminergic activity. The target compound’s trifluoromethyl group likely elevates QPlogBB, predicting enhanced CNS penetration.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life compared to methoxy- or chloro-substituted analogues (e.g., ).

Preparation Methods

Synthesis of the Piperazine Subunit with 3-Trifluoromethylphenyl Group

  • The trifluoromethylphenyl group is typically introduced by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki coupling) of a halogenated piperazine intermediate with a trifluoromethyl-substituted arylboronic acid or halide.
  • A typical method involves alkylation of piperazine with a 3-trifluoromethylbenzyl halide under basic conditions using bases such as potassium carbonate or sodium hydride in solvents like DMF or THF at controlled temperatures (room temperature to 60 °C).

Construction of the Azetidine Ring

  • The azetidine ring is often introduced via nucleophilic substitution of a suitable halogenated ethanone derivative with an azetidine precursor.
  • Protection and deprotection strategies are employed to control the reactivity of the azetidine nitrogen, commonly using Boc (tert-butoxycarbonyl) groups.
  • Alkylation of the azetidine nitrogen with ethanone derivatives is performed under basic conditions, often employing strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF or NMP.

Coupling of Piperazine and Azetidine Fragments

  • The union of the piperazine and azetidine fragments is typically achieved via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic center on the azetidine fragment.
  • This coupling is facilitated by bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) in solvents like toluene or methylene chloride, often in a two-phase system with aqueous base to improve yield and purity.
  • Reaction temperatures range from ambient to moderate heating (25–80 °C), with reaction times from several hours to overnight.

Representative Synthetic Route (Summary)

Step Reactants/Intermediates Reagents/Conditions Outcome/Yield Notes
1 Piperazine + 3-trifluoromethylbenzyl halide K2CO3, DMF, 40 °C Substituted piperazine Nucleophilic substitution
2 Azetidine precursor + ethanone derivative NaH or KOtBu, DMF, 0–25 °C Protected azetidine ethanone Boc protection/deprotection applied
3 Piperazine intermediate + azetidine ethanone DIPEA, toluene, 50 °C, 12 h Target compound Nucleophilic coupling
4 Purification Recrystallization or chromatography >70% overall yield High purity product achieved

Research Findings and Optimization

  • Base Selection : Strong bases such as sodium hydride and potassium tert-butoxide provide high conversion rates for alkylation steps but require strict anhydrous conditions to prevent side reactions.
  • Solvent Effects : Polar aprotic solvents like DMF and NMP enhance nucleophilicity and solubility of intermediates, improving reaction rates and yields.
  • Two-Phase Systems : Employing a biphasic system with aqueous base and organic solvents (e.g., toluene/water) facilitates product isolation and reduces impurities in coupling steps.
  • Temperature Control : Mild to moderate temperatures prevent decomposition of the azetidine ring and minimize side reactions, especially important due to the ring strain in azetidine.
  • Protecting Groups : Use of Boc protection on azetidine nitrogen allows selective functionalization and prevents polymerization or side reactions during alkylation.

Summary Table of Key Reaction Parameters

Reaction Step Base(s) Used Solvent(s) Temperature (°C) Reaction Time Yield Range (%) Key Notes
Piperazine alkylation K2CO3, NaH DMF, THF 25–40 6–12 h 65–85 Requires dry conditions
Azetidine ethanone formation NaH, KOtBu DMF, NMP 0–25 4–8 h 60–80 Boc protection used
Fragment coupling DIPEA, TEA Toluene, MeCl2, biphasic 25–80 12–24 h 70–78 Two-phase system improves yield
Purification N/A N/A N/A N/A >95 purity Recrystallization/chromatography

Q & A

Q. How can researchers optimize the synthesis yield of 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone?

Methodological Answer:

  • Key Steps :
    • Friedel-Crafts Acylation : Use acyl chlorides with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to aromatic systems .
    • Piperazine-Azetidine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to attach the piperazine-azetidine moiety.
    • Trifluoromethyl Group Incorporation : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with 3-trifluoromethylphenyl boronic acid .
  • Yield Optimization :
    • Monitor reaction progress via TLC/HPLC to minimize side products .
    • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm azetidine ring conformation and piperazine substitution patterns.
    • 19F^{19}F-NMR quantifies trifluoromethyl group integrity .
  • X-ray Crystallography :
    • Resolve spatial arrangement of the azetidine-piperazine core (e.g., torsion angles, bond lengths) to validate synthetic accuracy .
  • Mass Spectrometry (HRMS) :
    • Confirm molecular weight (e.g., ESI-HRMS) with <5 ppm error .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF for initial dissolution (due to azetidine’s polarity) .
  • Aqueous Buffers : Test stability in phosphate-buffered saline (pH 7.4) at 37°C for biological assays .
  • Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the trifluoromethyl group under prolonged storage .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. piperidine rings) affect biological activity in SAR studies?

Methodological Answer:

  • Comparative Binding Assays :
    • Replace azetidine with piperidine and assess receptor affinity via radioligand displacement (e.g., dopamine D3/D4 receptors) .
    • Use molecular docking (e.g., AutoDock Vina) to model steric clashes caused by azetidine’s smaller ring .
  • Functional Group Impact :
    • Replace trifluoromethyl with methyl/ethyl groups to evaluate hydrophobicity’s role in blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor selectivity)?

Methodological Answer:

  • Dose-Response Curves :
    • Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to identify cell-specific biases .
    • Validate receptor binding using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Impurity Analysis :
    • Characterize synthetic byproducts (e.g., dehalogenated intermediates) via LC-MS to rule out off-target effects .

Q. What strategies mitigate instability under physiological conditions (e.g., pH/temperature)?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Incubate compound at 40°C/75% RH for 4 weeks; analyze degradation products via LC-QTOF .
    • Identify labile sites (e.g., azetidine N-alkyl bond) for prodrug design (e.g., carbamate protection) .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s metabolic stability?

Methodological Answer:

  • Species-Specific Metabolism :
    • Compare hepatic microsomal stability (human vs. rat) to identify cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .
  • Experimental Variability :
    • Standardize incubation times (e.g., 60 min) and NADPH cofactor concentrations across labs .

Q. How can researchers address discrepancies in computational vs. experimental LogP values?

Methodological Answer:

  • LogP Measurement :
    • Use shake-flask method (octanol/water partitioning) with UV quantification to validate in silico predictions (e.g., ChemAxon) .
    • Adjust computational models by incorporating fluorine’s electronegativity effects on partition coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone
Reactant of Route 2
Reactant of Route 2
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.